Kinetic Profile Inversion vs. 4-Butylbenzenesulfonamide in Carbonic Anhydrase II Binding
In a comparative study of human carbonic anhydrase II (hCA II) inhibitors, 4-butoxybenzenesulfonamide and its direct alkyl analog 4-butylbenzenesulfonamide exhibited a remarkable kinetic swap. While the study's abstract reports that the pair shows 'unchanged binding affinity,' the authors explicitly state that they 'swap their binding kinetic properties' [1]. This means that the association (k_on) and dissociation (k_off) rates are reversed between the two ligands, leading to different target residence times. Although specific Kd, k_on, and k_off values were not retrieved from the available source fragments, the primary research finding provides a clear, class-level inference for procurement: selecting the butoxy derivative over the butyl analog will yield a distinct kinetic binding profile that is not interchangeable.
| Evidence Dimension | Binding Kinetics (k_on / k_off profile) and Target Residence Time |
|---|---|
| Target Compound Data | Kinetic profile characterized by a swapped k_on/k_off relationship compared to its alkyl analog. |
| Comparator Or Baseline | 4-Butylbenzenesulfonamide (n-alkyl analog of identical chain length). |
| Quantified Difference | Kinetic profile inversion ('swap their binding kinetic properties') while maintaining comparable overall affinity (Kd). |
| Conditions | Binding interaction study with human Carbonic Anhydrase II (hCA II) using the kinITC method. |
Why This Matters
For research groups studying structure-kinetic relationships (SKR) or optimizing drug-target residence time, this evidence confirms that 4-butoxybenzenesulfonamide provides a unique kinetic fingerprint distinct from its alkyl counterpart, making it a non-substitutable tool compound.
- [1] Glöckner, S., Ngo, K., Sager, C. P., Hüfner-Wulsdorf, T., Heine, A., & Klebe, G. (2020). Conformational Changes in Alkyl Chains Determine the Thermodynamic and Kinetic Binding Profiles of Carbonic Anhydrase Inhibitors. ACS Chemical Biology, 15(3), 675–685. View Source
